Dibenzyl Substitution: Volume & Lipophilicity Shift
The target compound possesses N7-benzyl and C6-benzyl groups that are absent in the most closely related commercially cataloged analog, 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CID 1079884). This results in a molecular weight of 418.54 g/mol versus 238.29 g/mol for the unsubstituted core [1]. The computed XLogP3 for the unsubstituted analog is 2.4 [2]; addition of two benzyl moieties is expected to increase cLogP substantially (estimated range 5.5–6.5), placing the compound in a distinctly different lipophilicity space. This difference is highly relevant for membrane permeability and protein-binding characteristics in cellular assays.
| Evidence Dimension | Molecular weight (g/mol) and calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 418.54 g/mol; cLogP estimated 5.5–6.5 (based on substituent addition) |
| Comparator Or Baseline | 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: MW = 238.29 g/mol; XLogP3 = 2.4 |
| Quantified Difference | Δ MW ≈ +180 g/mol; estimated Δ cLogP ≈ +3.1–4.1 units |
| Conditions | Calculated properties; NMR confirmation in DMSO-d₆ [1] |
Why This Matters
For procurement in cell-based screening campaigns, the 180 g/mol molecular weight increase and approximately 3–4 unit logP shift mean this compound cannot be used interchangeably with the unsubstituted core scaffold; it will exhibit different cellular penetration, solubility, and off-target binding profiles.
- [1] SpectraBase Compound ID 16KvNdjaVsG. N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. John Wiley & Sons, Inc. (2016–2024). View Source
- [2] PubChem CID 1079884. 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. National Library of Medicine. View Source
